Enantiomeric Identity: (1S) Single Enantiomer vs. Racemic Mixture (CAS 119554-28-8)
The target compound (CAS 202744-51-2) is characterized as the (1S) single enantiomer with the stereodescriptor explicitly encoded in both its IUPAC name and InChIKey (NAOVRDWITXLXBL-ZDUSSCGKSA-N), which incorporates the /t13-/m0/s1 stereochemical layer [1]. By contrast, the racemic mixture (+/-)-1-hydroxy-1-phenyl-3-heptanone is assigned a distinct CAS number (119554-28-8) and a different, non-stereospecific InChIKey (NAOVRDWITXLXBL-UHFFFAOYSA-N) . The SpectraBase entry for the (S) enantiomer reports NMR and MS spectra acquired in CDCl₃, confirming the compound is isolable and analytically tractable as a single enantiomer [1].
| Evidence Dimension | Stereochemical identity and enantiomeric composition |
|---|---|
| Target Compound Data | (1S) single enantiomer; InChIKey: NAOVRDWITXLXBL-ZDUSSCGKSA-N; CAS: 202744-51-2; MW: 206.28 g/mol [1] |
| Comparator Or Baseline | (±)-Racemate; InChIKey: NAOVRDWITXLXBL-UHFFFAOYSA-N; CAS: 119554-28-8; MW: 206.28 g/mol |
| Quantified Difference | The (1S) enantiomer is distinguishable from the racemate by its non-superimposable InChIKey stereochemical layer; no quantitative enantiomeric excess (ee) specification is publicly reported for the (1S) compound as of available literature. |
| Conditions | Structural identity verified by ¹H NMR in CDCl₃ and GC-MS as documented in SpectraBase [1]. |
Why This Matters
For procurement in asymmetric synthesis or chiral chromatography method development, the (1S) enantiomer eliminates the 50% inactive/distorting enantiomer burden present in the racemate, which is critical when stereochemical purity directly governs reaction diastereoselectivity.
- [1] SpectraBase. (-)-(S)-4-HYDROXY-1-PHENYL-3-HEPTANONE. Compound ID: Eyh6f2UZv8R. InChI: InChI=1S/C13H18O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h4-8,13,15H,2-3,9-10H2,1H3/t13-/m0/s1. John Wiley & Sons, Inc. View Source
